4-Bromo-1H-pyrrolo[2,3-D]pyridazine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4BrN3 |
|---|---|
Molecular Weight |
198.02 g/mol |
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-d]pyridazine |
InChI |
InChI=1S/C6H4BrN3/c7-6-4-1-2-8-5(4)3-9-10-6/h1-3,8H |
InChI Key |
PFTXXSXHTQLMQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CN=NC(=C21)Br |
Origin of Product |
United States |
Contextualization of Pyrrolo 2,3 D Pyridazine Within Nitrogen Containing Heterocyclic Systems
Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. These structures are ubiquitous in nature and are fundamental components of many biologically important molecules, including alkaloids, vitamins, and nucleic acids. Their prevalence in biological systems has made them a focal point in drug discovery and development. researchgate.net
The pyrrolo[2,3-d]pyridazine system is a fused bicyclic heterocycle, meaning it consists of two rings, a pyrrole (B145914) and a pyridazine (B1198779), that share a common side. This arrangement of atoms imparts a unique three-dimensional shape and distribution of electrons, which in turn influences how the molecule interacts with biological targets. The structural features of nitrogen-based heterocycles are highly favorable in drug discovery as they can exhibit a wide range of biological activities and often possess improved water solubility compared to their carbocyclic counterparts. nih.gov
Significance of the Pyrrolo 2,3 D Pyridazine Scaffold in Medicinal Chemistry and Drug Discovery
The pyrrolo[2,3-d]pyridazine scaffold is considered a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them versatile starting points for the development of new drugs. nih.gov Indeed, compounds containing the pyrrolo[2,3-d]pyrimidine core, a closely related structure, have been shown to exhibit a wide array of pharmacological effects, including anti-inflammatory, antibacterial, and antitumor activities. nih.gov
The utility of the analogous pyrrolo[2,3-b]pyridine scaffold has been demonstrated in the development of Janus kinase (JAK) inhibitors. wikipedia.org JAK inhibitors are a class of drugs used to treat inflammatory diseases and some cancers by interfering with the JAK-STAT signaling pathway. wikipedia.org The pyrrolo[2,3-b]pyridine ring system mimics the purine (B94841) core of ATP, allowing it to bind to the ATP-binding site of JAK enzymes. wikipedia.org This highlights the potential of the broader class of pyrrolopyridazines and related structures in designing targeted therapies.
Rationale for Halogenation, Specifically Bromination at the 4 Position, in the Pyrrolo 2,3 D Pyridazine Core
Strategies for the Construction of the Pyrrolo[2,3-d]pyridazine Core
The formation of the fused pyrrolo[2,3-d]pyridazine ring system is a key challenge in the synthesis of its derivatives. Various strategies have been developed, primarily involving the construction of the pyrrole (B145914) ring onto a pre-existing pyridazine (B1198779) core or the formation of the pyridazine ring from a substituted pyrrole precursor.
Annulation Reactions for Pyrrolo[2,3-d]pyridazine Ring System Formation
Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for the synthesis of fused heterocyclic systems. For the construction of the pyrrolo[2,3-d]pyridazine core, these strategies often employ cyclization reactions of appropriately functionalized pyridazine precursors.
One notable approach involves the reaction of 3-aminopyridazine (B1208633) derivatives with α-haloketones or related synthons. This can proceed via an initial alkylation of the amino group followed by an intramolecular condensation to form the pyrrole ring. While specific examples for the parent 1H-pyrrolo[2,3-d]pyridazine are not extensively documented, analogous reactions are widely used for the synthesis of related azaindoles.
Another strategy involves the cyclization of substituted pyridazines bearing a side chain that can act as a precursor to the pyrrole ring. For instance, a pyridazine with an adjacent cyanomethyl or acetonyl group can undergo intramolecular cyclization under appropriate basic or acidic conditions to furnish the pyrrolo[2,3-d]pyridazine scaffold.
Cyclocondensation Approaches to Fused Pyrrole-Pyridazine Systems
Cyclocondensation reactions, where two or more molecules combine to form a ring with the elimination of a small molecule like water or ammonia (B1221849), provide another versatile route to the pyrrolo[2,3-d]pyridazine system.
A documented synthesis of substituted pyrrolo[2,3-d]pyridazines starts from 4-aroyl-1H-pyrrole-2,3-diones. These precursors can react with hydrazine (B178648) derivatives in a cyclocondensation reaction to form the pyridazine ring fused to the pyrrole core. This method allows for the introduction of substituents on both the pyrrole and pyridazine rings.
Furthermore, the synthesis of the isomeric pyrrolo[2,3-d]pyrimidin-4-one, a closely related scaffold, has been achieved through the condensation of a 4-carbethoxy-3-amino-2-oxo-3-pyrroline with guanidine. researchgate.net This suggests that similar cyclocondensation strategies employing hydrazine or its derivatives with suitably functionalized pyrroles could provide access to the pyrrolo[2,3-d]pyridazinone core, which can then be further modified.
Regioselective Introduction of the Bromine Moiety at the 4-Position
The introduction of a bromine atom at the 4-position of the 1H-pyrrolo[2,3-d]pyridazine core requires careful control of regioselectivity. This can be achieved either by direct bromination of the pre-formed heterocyclic system or by constructing the ring system with the bromine atom already in place.
Direct Bromination Methods for Pyrrolo[2,3-d]pyridazine Precursors
Direct bromination of the 1H-pyrrolo[2,3-d]pyridazine scaffold is a potential route to the 4-bromo derivative. However, due to the presence of multiple reactive sites on both the pyrrole and pyridazine rings, achieving high regioselectivity can be challenging. The outcome of the reaction is highly dependent on the reaction conditions, including the choice of brominating agent and solvent.
Common brominating agents such as N-bromosuccinimide (NBS), bromine in acetic acid, or pyridinium (B92312) tribromide could be employed. The electron-rich nature of the pyrrole ring generally favors electrophilic substitution, but the electronic influence of the fused pyridazine ring can direct the substitution to specific positions. In the absence of direct literature precedent for the 4-bromination of 1H-pyrrolo[2,3-d]pyridazine, analogies can be drawn from related heterocyclic systems. For instance, the regioselective bromination of pyrrolo[1,2-a]quinoxalines has been achieved using tetrabutylammonium (B224687) tribromide, yielding C3-brominated products with high selectivity. google.com
An alternative approach involves the bromination of a pyrrolo[2,3-d]pyridazine N-oxide intermediate. The N-oxide functionality can activate the adjacent positions for nucleophilic attack, or it can be used to direct electrophilic substitution. For example, treatment of pyrrolo[2,3-d]pyridazine 5-oxides with reagents like phosphorus oxybromide could potentially lead to the introduction of a bromine atom at the 4-position.
Synthesis of this compound through Functional Group Transformations
A more controlled approach to the synthesis of this compound involves the construction of the heterocyclic system from a precursor that already contains a bromine atom at the desired position or a functional group that can be readily converted to a bromine atom.
One strategy is to start with a substituted pyridazine, such as 3-amino-4-bromopyridazine. The pyrrole ring can then be constructed onto this pre-functionalized core using methods analogous to those described in section 2.1.1. For example, a palladium-catalyzed cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines has been successfully used to synthesize various substituted azaindoles and could be adapted for this purpose. nih.govacs.org
Another powerful method is the Sandmeyer reaction, which involves the conversion of a primary aromatic amine to a diazonium salt, followed by displacement with a bromide salt. Therefore, the synthesis of 4-amino-1H-pyrrolo[2,3-d]pyridazine would provide a key intermediate that could be converted to the 4-bromo derivative. The 4-amino compound could potentially be synthesized from a 4-chloro-1H-pyrrolo[2,3-d]pyridazine precursor via nucleophilic aromatic substitution with ammonia or a protected amine. The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a related system, is well-established and often proceeds via chlorination of the corresponding pyrimidinone with reagents like phosphorus oxychloride. researchgate.netgoogle.comnih.govresearchgate.netchemicalbook.com
The following table summarizes some potential synthetic strategies for obtaining the this compound core.
| Starting Material | Reagents and Conditions | Product | Reference Analogy |
| 1H-Pyrrolo[2,3-d]pyridazine | N-Bromosuccinimide (NBS), CCl4, reflux | This compound | General bromination |
| 1H-Pyrrolo[2,3-d]pyridazine 5-oxide | POBr3, heat | This compound | N-oxide chemistry |
| 3-Amino-4-bromopyridazine | Alkenyl bromide, Pd catalyst, base | Substituted this compound | nih.govacs.org |
| 4-Amino-1H-pyrrolo[2,3-d]pyridazine | NaNO2, HBr; CuBr | This compound | Sandmeyer reaction |
| 4-Chloro-1H-pyrrolo[2,3-d]pyridazine | NH3 or protected amine | 4-Amino-1H-pyrrolo[2,3-d]pyridazine | chemicalbook.com |
Table 1: Potential Synthetic Routes to this compound
Derivatization and Functionalization of this compound
The bromine atom at the 4-position of the 1H-pyrrolo[2,3-d]pyridazine scaffold serves as a versatile handle for further functionalization, allowing for the introduction of a wide range of substituents through various cross-coupling and substitution reactions. These modifications are crucial for tuning the electronic and biological properties of the molecule.
Palladium-catalyzed cross-coupling reactions are particularly powerful for the derivatization of aryl and heteroaryl halides. The this compound can readily participate in reactions such as:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, introducing aryl, heteroaryl, or alkyl groups at the 4-position. This is a widely used method for the functionalization of related bromo-azaindoles. nih.gov
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the 4-bromo derivative with primary or secondary amines, leading to the synthesis of 4-amino-1H-pyrrolo[2,3-d]pyridazine derivatives. nih.gov
Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper, provides access to 4-alkynyl-1H-pyrrolo[2,3-d]pyridazines. nih.gov
Heck Coupling: Reaction with alkenes under palladium catalysis can be used to introduce vinyl groups at the 4-position.
Stille Coupling: This reaction with organostannanes offers another route for carbon-carbon bond formation.
In addition to cross-coupling reactions, the bromine atom can also undergo nucleophilic aromatic substitution (SNAAr) under certain conditions, particularly if the ring system is sufficiently activated by electron-withdrawing groups.
The pyrrole nitrogen of this compound can also be functionalized. N-alkylation or N-arylation can be achieved using various alkyl or aryl halides in the presence of a base. The introduction of a protecting group on the pyrrole nitrogen, such as a tosyl (Ts), benzyl (B1604629) (Bn), or tert-butoxycarbonyl (Boc) group, is often employed to facilitate subsequent reactions or to modify the solubility and electronic properties of the molecule.
The following table provides examples of potential derivatization reactions of this compound.
| Reaction Type | Reagents and Conditions | Product | Reference Analogy |
| Suzuki-Miyaura Coupling | R-B(OH)2, Pd catalyst, base | 4-R-1H-pyrrolo[2,3-d]pyridazine (R = aryl, alkyl) | nih.gov |
| Buchwald-Hartwig Amination | R1R2NH, Pd catalyst, base | 4-(R1R2N)-1H-pyrrolo[2,3-d]pyridazine | nih.gov |
| Sonogashira Coupling | R-C≡CH, Pd catalyst, Cu(I) | 4-(R-C≡C)-1H-pyrrolo[2,3-d]pyridazine | nih.gov |
| N-Alkylation | R-X, base (e.g., NaH) | 4-Bromo-1-R-pyrrolo[2,3-d]pyridazine | General N-alkylation |
Table 2: Potential Derivatization Reactions of this compound
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Site
The bromine atom on the this compound ring is well-positioned for a variety of palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse range of derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with a halide, is a widely used method for creating C-C bonds. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar brominated pyridazine and pyrrolopyridine systems provides valuable insights. For instance, the Suzuki-Miyaura coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with various (hetero)aryl-boronic acids has been successfully demonstrated. nih.gov This suggests that this compound would likely undergo similar transformations.
A typical reaction would involve the brominated pyridazine, a boronic acid or its ester, a palladium catalyst such as Pd(PPh₃)₄ or a more advanced catalyst system like those based on palladacycle precatalysts, and a base in a suitable solvent mixture. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and can be influenced by the electronic and steric properties of the coupling partners.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Brominated Pyridazine Scaffolds
| Brominated Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/H₂O | 14-28% | nih.gov |
| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Phenyl- and ferrocene-boronates | Various Pd-based systems | Various | Various | Variable | mdpi.com |
It is important to note that the yields for the coupling of 3-bromo-6-(thiophen-2-yl)pyridazine were reported as fair-to-low, indicating that the reaction may require careful optimization for the 1H-pyrrolo[2,3-d]pyridazine scaffold. nih.gov
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, coupling an amine with an aryl halide. wikipedia.orgresearchgate.net This reaction is of high importance for the synthesis of pharmaceutically relevant compounds. The application of this methodology to this compound would allow for the introduction of a wide array of amino functionalities.
Studies on related brominated heterocycles, such as 4-bromo-1H-1-tritylpyrazole and 2-bromo-6-methyl pyridine, have shown the feasibility of Buchwald-Hartwig amination. nih.govnih.gov These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand (often bulky and electron-rich), and a base. The choice of ligand is critical, with common examples including BINAP, DPPF, and specialized ligands developed by Buchwald and Hartwig. wikipedia.orgresearchgate.net
Table 2: Illustrative Conditions for Buchwald-Hartwig Amination on Brominated Heterocycles
| Brominated Substrate | Amine | Catalyst/Ligand | Base | Solvent | Yield | Reference |
| 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Toluene | 60% | nih.gov |
| 4-Bromo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | NaOBuᵗ | Xylene | 60% | nih.gov |
The success of the Buchwald-Hartwig amination can be influenced by the nature of the amine. For example, reactions with amines lacking β-hydrogen atoms on a 4-bromo-1H-1-tritylpyrazole substrate proceeded smoothly, while those with amines possessing β-hydrogens gave lower yields, likely due to competing β-hydride elimination. nih.gov
Applications in Medicinal Chemistry and Biological Research of 1h Pyrrolo 2,3 D Pyridazine Derivatives
Identification and Elucidation of Biological Targets and Pathways
The unique structural and electronic properties of the 1H-pyrrolo[2,3-d]pyridazine core have made it a versatile template for the design of molecules that can interact with a range of biological targets, from enzymes involved in inflammatory cascades to those critical for cancer cell proliferation.
Inhibition of Phosphodiesterase-IV (PDE-IV) by Pyrrolo[2,3-d]pyridazine Derivatives
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory process, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells and relaxes airway smooth muscle. This has made PDE4 a prime target for the development of new anti-inflammatory drugs, particularly for respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).
A series of pyrrolo[2,3-d]pyridazinones has been synthesized and evaluated for their ability to inhibit PDE4 subtypes. tandfonline.com These studies have revealed that the pyrrolo[2,3-d]pyridazine scaffold is a promising framework for developing potent and selective PDE4 inhibitors. One notable compound from this series, which features an isopropyl group at position-1, an ethoxycarbonyl at position-2, and an ethyl group at position-6, demonstrated significant selectivity for the PDE4B subtype (IC50 = 0.32 μM) over the PDE4D subtype (IC50 = 2.5 μM). tandfonline.com This selectivity is particularly important as the PDE4D subtype is often associated with the emetic side effects of non-selective PDE4 inhibitors. The ability of these compounds to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine, further underscores their anti-inflammatory potential. tandfonline.com
| Compound | PDE4B IC50 (µM) | PDE4D IC50 (µM) | Selectivity (PDE4D/PDE4B) |
| Compound 9e | 0.32 | 2.5 | ~8-fold |
This table showcases the inhibitory concentration (IC50) of a lead pyrrolo[2,3-d]pyridazinone derivative against PDE4B and PDE4D subtypes, highlighting its selectivity.
Evaluation as Selective Androgen Receptor Modulators (SARMs)
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor. The goal of SARM development is to harness the anabolic benefits of androgens on muscle and bone, while minimizing the undesirable androgenic effects on tissues like the prostate. nih.gov
Currently, there is a lack of specific research in the public domain evaluating 4-Bromo-1H-pyrrolo[2,3-d]pyridazine or its direct derivatives as Selective Androgen Receptor Modulators (SARMs). The existing literature on SARMs focuses on other chemical scaffolds, such as steroidal and various nonsteroidal structures. nih.govacs.org
Investigation of Cytotoxic Activities Against Cancer Cell Lines
The development of novel cytotoxic agents remains a critical area of cancer research. The structural motif of fused pyrrolopyridazines has been investigated for its potential to inhibit cancer cell growth. While direct studies on this compound are limited, research on related fused heterocyclic systems provides valuable insights.
For instance, a series of fused pyridazino- and pyrrolo-quinazolinone derivatives have been synthesized and evaluated for their cytotoxic effects on melanoma (B16F10) and prostate (PC3) cancer cell lines. mui.ac.ir The results indicated that these compounds exhibited significant cytotoxicity, with some showing approximately 50% cell viability reduction at a concentration of 10 µM after 48 hours of exposure. mui.ac.ir This suggests that the inclusion of a pyridazine (B1198779) or pyrrole (B145914) ring fused to a quinazolinone core can be a viable strategy for developing new anticancer agents.
Furthermore, studies on the structurally related 1H-pyrrolo[2,3-b]pyridine derivatives have identified them as having considerable cytotoxic potential, with most compounds showing IC50 values under 10 µM. nih.gov These findings, although not directly on the pyrrolo[2,3-d]pyridazine scaffold, highlight the general potential of these fused nitrogen-containing heterocyclic systems as a source of new anticancer drug candidates.
| Cell Line | Exposure Time (h) | Concentration (µM) | Effect |
| HeLa | 48 | 10-100 | Significant cytotoxicity |
| B16F10 (Melanoma) | 48 | 10 & 100 | Significant reduction in viability |
| PC3 (Prostate) | 48 | 10 & 100 | Significant reduction in viability |
This table summarizes the cytotoxic effects of fused pyridazino- and pyrrolo-quinazolinone derivatives on various cancer cell lines.
Modulation of Other Enzymes and Receptors within Related Fused Heterocyclic Scaffolds
The versatility of the pyrrolo-pyridazine and related fused heterocyclic scaffolds extends beyond PDE4 inhibition and general cytotoxicity. These structures have been shown to modulate the activity of a variety of other enzymes and receptors implicated in disease.
Kinase Inhibition: Several studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives, a close structural relative of pyrrolo[2,3-d]pyridazines, as potent kinase inhibitors. These kinases are often dysregulated in cancer and other diseases.
c-Met Inhibitors: Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as inhibitors of the c-Met proto-oncogene. One compound demonstrated a strong c-Met kinase inhibition with an IC50 of 22.8 nM. nih.gov
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: A series of 1H-pyrrolo[2,3-b]pyridine derivatives showed potent activity against FGFR1, 2, and 3, with one compound exhibiting IC50 values of 7, 9, and 25 nM, respectively. rsc.org
Traf2- and Nck-interacting kinase (TNIK) Inhibitors: A quantitative structure-activity relationship (QSAR) study on 1H-pyrrolo[2,3-b]pyridine derivatives identified them as potent TNIK inhibitors, which are relevant for colorectal cancer.
Cell Division Cycle 7 (Cdc7) Kinase Inhibitors: New 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as inhibitors of Cdc7 kinase, an attractive target for cancer therapy. nih.gov
Other Enzyme Inhibition:
Human Neutrophil Elastase (HNE) Inhibitors: Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives have yielded potent HNE inhibitors, with IC50 values in the nanomolar range (15-51 nM). nih.gov HNE is a protease involved in various inflammatory respiratory diseases.
Cyclooxygenase (COX) Inhibition: A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives was found to act as dual inhibitors of COX-1 and COX-2, enzymes central to the inflammatory pathway. rsc.org
These findings collectively suggest that the broader class of fused pyrrolopyridazines and related heterocycles are privileged scaffolds for interacting with a wide range of enzymatic targets.
Structure-Activity Relationship (SAR) Studies of Pyrrolo[2,3-d]pyridazine Analogues
Understanding the structure-activity relationship (SAR) is fundamental to optimizing the potency and selectivity of drug candidates. For pyrrolo[2,3-d]pyridazine and its analogues, SAR studies have begun to elucidate the key structural features required for biological activity.
Influence of Substituent Variations on Biological Potency and Selectivity
Systematic modifications of the pyrrolo[2,3-d]pyridazine scaffold have provided valuable insights into how different substituents influence biological effects.
In the context of PDE4 inhibition , studies on pyrrolo[2,3-d]pyridazinones revealed that the nature of the substituents at positions 1, 2, and 6 is critical for both potency and selectivity. For example, an isopropyl group at position-1, an ethoxycarbonyl group at position-2, and an ethyl group at position-6 were found to be the optimal combination for achieving high potency against the PDE4B subtype and favorable selectivity over the PDE4D subtype. tandfonline.com This suggests that the size and electronic properties of these substituents play a crucial role in the interaction with the enzyme's active site.
For the related 1H-pyrrolo[2,3-b]pyridine derivatives as HNE inhibitors , SAR studies indicated that an unsubstituted position 2 of the scaffold is essential for activity. nih.gov Conversely, the introduction of bulky and/or lipophilic substituents at position 5 was well-tolerated and, in many cases, maintained potent inhibitory activity. This suggests that these substituents likely interact with a large pocket in the enzyme's active site. nih.gov
In the development of Cdc7 kinase inhibitors , progress from an initial hit to a potent inhibitor with an IC50 value of 7 nM was achieved through systematic modifications of the substituents on a 1H-pyrrolo[2,3-b]pyridine core. nih.gov This highlights the power of SAR-driven optimization in drug discovery.
While specific SAR studies on this compound are not extensively documented, the findings from these related series provide a roadmap for the future design of novel and more effective therapeutic agents based on this versatile heterocyclic system. The bromine atom at the 4-position of the title compound offers a strategic point for further chemical modifications, such as cross-coupling reactions, to explore a wider chemical space and potentially discover derivatives with enhanced biological profiles.
Conformational Requirements for Ligand-Target Interactions
The precise three-dimensional shape of a molecule and its ability to adopt specific conformations are critical for its interaction with biological targets. For derivatives of the 1H-pyrrolo[2,3-d]pyridazine scaffold, these conformational requirements are a key determinant of their biological activity.
A noteworthy example that sheds light on these requirements is the study of pyrido[2,3-d]pyridazine-2,8-dione derivatives as dual inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes implicated in inflammation. nih.govrsc.org Molecular docking studies of these compounds have revealed crucial structural features that govern their binding to the active sites of these enzymes.
In one such study, a novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were designed and synthesized. nih.gov The in vivo anti-inflammatory activity was evaluated, and compound 7c (N-phenyl-substituted pyrido[2,3-d]pyridazine-2,8-dione) demonstrated significant inhibition of ear edema. nih.gov Further in vitro assays confirmed that compound 7c exhibited similar inhibitory activities against both COX-1 and COX-2 isoenzymes. nih.gov
Molecular docking simulations provided insights into the conformational basis for this dual inhibition. nih.gov The planarity of the pyrido[2,3-d]pyridazine (B3350097) core allows it to fit within the hydrophobic channel of the COX active site. The positions and nature of substituents on this core are then critical for establishing specific interactions with key amino acid residues, dictating both potency and selectivity. The transformation of a highly selective COX-2 inhibitor into a dual COX-1/COX-2 inhibitor by the ring closing to form the pyrido[2,3-d]pyridazine system highlights the profound impact of the scaffold's conformation on its biological target profile. nih.govrsc.org
These findings underscore the importance of the rigid, planar nature of the 1H-pyrrolo[2,3-d]pyridazine scaffold and how specific substitutions can be tailored to meet the conformational demands of a particular biological target, thereby enabling the rational design of potent and selective inhibitors.
| Compound | Target Enzyme(s) | Key Conformational Features for Binding | Reference |
| Pyrido[2,3-d]pyridazine-2,8-dione derivatives | COX-1, COX-2 | Planar scaffold fits into hydrophobic channel; substituents form specific interactions with active site residues. | nih.govrsc.org |
Rational Drug Design Strategies Utilizing the Pyrrolo[2,3-d]pyridazine Scaffold
The inherent structural features of the 1H-pyrrolo[2,3-d]pyridazine core make it an attractive scaffold for various rational drug design strategies. The presence of multiple nitrogen atoms provides opportunities for hydrogen bonding, while the aromatic system allows for π-π stacking interactions. The bromine atom in This compound serves as a versatile chemical handle, enabling a wide range of synthetic modifications through cross-coupling reactions.
Molecular Hybridization and Scaffold Hopping Approaches
Molecular hybridization involves combining two or more pharmacophores from different bioactive molecules to create a new hybrid compound with potentially enhanced activity or a novel mechanism of action. acs.org The 1H-pyrrolo[2,3-d]pyridazine scaffold can serve as a core template onto which different pharmacophoric fragments can be attached. For instance, a fragment known to bind to a specific sub-pocket of a target enzyme could be linked to the 4-position of the pyrrolopyridazine core, potentially via displacement of the bromine atom in This compound .
Scaffold hopping is a powerful strategy in medicinal chemistry where the core structure of a known active compound is replaced by a different, often isosteric, scaffold to identify new chemical entities with improved properties. nih.gov The 1H-pyrrolo[2,3-d]pyridazine ring system can be considered a bioisostere of other important heterocyclic scaffolds, such as the purine (B94841) or pyrrolo[2,3-d]pyrimidine systems found in many kinase inhibitors. chemicalbook.com By "hopping" from a known purine-based inhibitor to a novel 1H-pyrrolo[2,3-d]pyridazine analog, medicinal chemists can explore new chemical space, potentially overcoming issues like poor selectivity, metabolic instability, or patent limitations associated with the original scaffold.
For example, a known kinase inhibitor with a 4-amino-pyrrolo[2,3-d]pyrimidine core could be modified by replacing the pyrimidine (B1678525) ring with a pyridazine ring, leading to a 4-amino-1H-pyrrolo[2,3-d]pyridazine derivative. The bromine at the 4-position of This compound provides a convenient starting point for the synthesis of such analogs through nucleophilic aromatic substitution with various amines.
| Drug Design Strategy | Description | Application to this compound |
| Molecular Hybridization | Combining pharmacophores from different bioactive molecules into a single hybrid compound. | The bromine atom at the 4-position can be replaced with various pharmacophoric fragments to create novel hybrid molecules. |
| Scaffold Hopping | Replacing the core scaffold of a known active compound with a different, isosteric scaffold. | The 1H-pyrrolo[2,3-d]pyridazine core can serve as a novel scaffold, hopping from known purine or pyrrolopyrimidine-based drugs. The 4-bromo derivative is a key synthetic intermediate for this approach. |
Fragment-Based Drug Design Incorporating the Pyrrolo[2,3-d]pyridazine Core
Fragment-based drug design (FBDD) has emerged as a highly effective approach for the discovery of lead compounds. nih.gov This method involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Once a binding fragment is identified, it is then optimized and grown into a more potent lead molecule.
The This compound molecule itself can be considered a valuable fragment for FBDD campaigns. Its relatively simple structure and the presence of the reactive bromine atom make it an ideal starting point for fragment growing or linking strategies.
In a hypothetical FBDD screen, the unsubstituted 1H-pyrrolo[2,3-d]pyridazine core might be identified as a weak binder to a target protein. The bromine atom in This compound would then serve as a vector for chemical elaboration. Using structure-guided design, chemists could synthesize a small library of derivatives where the bromine is replaced with various small chemical groups to probe the surrounding protein surface for additional interactions. This "fragment growing" approach can systematically improve the potency and selectivity of the initial hit.
Alternatively, if two different fragments are found to bind to adjacent sites on the target, This compound could be used in a "fragment linking" strategy. The bromine atom would facilitate the connection to a second fragment via a suitable linker, creating a larger molecule that spans both binding pockets and exhibits significantly higher affinity.
| FBDD Strategy | Description | Role of this compound |
| Fragment Growing | A binding fragment is identified and then elaborated to make additional interactions with the target. | The bromine atom acts as a point for synthetic elaboration, allowing for the systematic addition of chemical groups to improve binding affinity. |
| Fragment Linking | Two fragments binding to adjacent sites are connected with a linker to create a high-affinity ligand. | The bromine atom provides a reactive handle to attach a linker and connect to a second fragment. |
Computational and Theoretical Investigations of 4 Bromo 1h Pyrrolo 2,3 D Pyridazine Systems
Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions
Molecular docking and molecular dynamics (MD) simulations are instrumental in predicting how a ligand, such as a derivative of the pyrrolo[2,3-d]pyridazine core, might bind to a biological target and how stable that interaction would be.
Molecular Docking: Docking studies on related heterocyclic systems, particularly pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyridazines, have frequently identified these scaffolds as potent inhibitors of various protein kinases and enzymes like cyclooxygenase (COX). researchgate.netnih.govrsc.orgacs.org In kinase inhibition, the pyrrolo-fused core often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone amide residues in the hinge region of the ATP-binding pocket. For example, studies on pyrrolo[2,3-d]pyrimidine derivatives targeting Janus Kinase 1 (JAK1) showed hydrogen bond formation with key residues such as Glu957 and Leu959. uomphysics.net Similarly, in studies of Focal Adhesion Kinase (FAK) inhibitors, the 7H-pyrrolo[2,3-d]pyrimidine scaffold was integral to binding. researchgate.net
For the 4-Bromo-1H-pyrrolo[2,3-d]pyridazine system, it is hypothesized that the N1-H of the pyrrole (B145914) and one of the pyridazine (B1198779) nitrogens would engage in similar hydrogen bonding interactions within a kinase hinge region. The bromine atom at the 4-position could further influence binding affinity through steric effects or by participating in halogen bonding, an interaction of growing interest in drug design. Docking studies on pyrido[2,3-d]pyridazine-2,8-dione derivatives against COX-1 and COX-2 have elucidated structural features that determine dual inhibition. acs.org Likewise, derivatives of pyrrolo[3,4-d]pyridazinone have been shown to fit within the active site of COX-2 in a manner similar to the reference drug Meloxicam, stabilized by hydrogen bonds with residues like Tyr355 and Arg120. chemicalbook.comnih.gov
| Scaffold | Target Protein | Key Interacting Residues | Reference |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidin-4-amine | Janus Kinase 1 (JAK1) | Glu957, Leu959, Gly887, His885 | uomphysics.net |
| 7H-Pyrrolo[2,3-d]pyrimidine | Focal Adhesion Kinase (FAK) | Not specified | researchgate.net |
| Pyrrolo[3,4-d]pyridazinone | Cyclooxygenase-2 (COX-2) | Tyr355, Arg120, Met522 | chemicalbook.comnih.gov |
| Pyrido[2,3-d]pyridazine-2,8-dione | COX-1/COX-2 | Not specified | acs.org |
| Pyrrolo[2,3-b]pyridine | c-Met Kinase | Met1160, Asp1222 | Current time information in Edmonton, CA. |
Quantum Chemical Studies of Electronic Properties and Reactivity
Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule, which govern its stability, reactivity, and interaction capabilities.
DFT calculations on pyridazine derivatives have been employed to understand their molecular structure and electronic characteristics. uomphysics.netgsconlinepress.comresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. uomphysics.net
For the this compound scaffold, the fusion of the electron-rich pyrrole ring with the electron-deficient pyridazine ring creates a unique electronic landscape. The bromine atom at position 4 is expected to act as an electron-withdrawing group, which would lower both the HOMO and LUMO energy levels. This modulation of the frontier molecular orbitals can significantly impact the molecule's ability to participate in charge-transfer interactions with biological targets. DFT studies on triazolo[4,3-b]pyridazine derivatives have shown a good correlation between calculated and experimental (XRD) structural parameters, validating the accuracy of the computational models. uomphysics.net These studies also calculate other reactivity descriptors such as chemical hardness, softness, and electronegativity to build a comprehensive reactivity profile. uomphysics.net A theoretical study on the reaction mechanism for the synthesis of pyrrolo[2,3-d]pyridazines has also been explored using DFT calculations to determine the preferential reaction pathways. researchgate.net
| Compound/Derivative Class | Method/Basis Set | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) | B3LYP/6-31G | -5.69 | -1.87 | 3.82 | gsconlinepress.com |
| 5-phenyl-6-ethylpridazine-3-one (PEPO) | B3LYP/6-31G | -6.19 | -1.63 | 4.56 | gsconlinepress.com |
| Triazolo[4,3-b]pyridazine derivative (8a) | B3LYP/6-31+G(d,p) | -6.59 | -1.78 | 4.81 | uomphysics.net |
| Triazolo[4,3-b]pyridazine derivative (8b) | B3LYP/6-31+G(d,p) | -6.81 | -1.95 | 4.86 | uomphysics.net |
In Silico ADME Prediction and Pharmacophore Modeling for Lead Optimization
In Silico ADME Prediction: Before synthesis and biological testing, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a standard practice in modern drug discovery to assess the potential drug-likeness of a compound. Studies on related pyrrolo-fused heterocyclic systems have utilized these predictions. For instance, in silico ADME analysis of pyrazolo-pyridazine derivatives indicated good potential for gastrointestinal absorption and high bioavailability (0.55), though without blood-brain barrier penetration. nih.gov Similarly, ADME predictions for N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone were performed to assess their pharmacokinetic profiles and drug-likeness. nih.govtcichemicals.com For the this compound system, such predictions would be vital to estimate properties like oral bioavailability, metabolic stability, and potential for toxicity, thereby guiding the design of analogs with more favorable drug-like characteristics.
| Scaffold/Derivative Class | Predicted Property | Finding | Reference |
|---|---|---|---|
| Pyrazolo-pyridazine derivative | GI Absorption | High | nih.gov |
| Pyrazolo-pyridazine derivative | BBB Permeant | No | nih.gov |
| Pyrazolo-pyridazine derivative | Bioavailability Score | 0.55 | nih.gov |
| Pyrrolo[3,4-d]pyridazinone derivatives | Pharmacokinetics/Drug-likeness | Promising profiles reported for several derivatives | nih.govtcichemicals.com |
Pharmacophore Modeling: Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target. This model then serves as a template for designing new molecules or searching databases for novel hits. For inhibitors based on related scaffolds, pharmacophore models have been successfully developed. A study on pyrrolo[2,3-d]pyrimidine derivatives designed as antitumor agents was based on a VEGFRTK inhibitor hypothesis generated using the CATALYST software. nih.gov This approach helps in rationalizing the structure-activity relationships (SAR) within a series of compounds and in designing new derivatives with potentially improved activity. For the this compound core, a pharmacophore model would likely include a hydrogen bond donor (the pyrrole N-H), one or more hydrogen bond acceptors (the pyridazine nitrogens), and an aromatic/hydrophobic region corresponding to the fused ring system. The bromine atom could be defined as a hydrophobic feature or a specific halogen bond donor site to refine the model for lead optimization.
Future Perspectives and Research Directions for 4 Bromo 1h Pyrrolo 2,3 D Pyridazine
Development of Innovative and Sustainable Synthetic Routes for Diverse 4-Substituted Pyrrolo[2,3-d]pyridazine Derivatives
The bromine atom on the 4-Bromo-1H-pyrrolo[2,3-d]pyridazine core is a key functional group that serves as a linchpin for introducing molecular diversity. Future synthetic efforts will likely concentrate on leveraging this reactivity through advanced chemical transformations. The development of efficient and sustainable synthetic methodologies is crucial for generating libraries of novel derivatives for biological screening.
A primary focus will be the application of transition-metal-catalyzed cross-coupling reactions. Techniques like the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. researchgate.net For instance, Suzuki coupling can be used to introduce a variety of aryl and heteroaryl groups, while Sonogashira coupling allows for the installation of alkyne moieties, which can be further functionalized. researchgate.net The synthesis of related heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, has successfully employed these methods, for example, using Suzuki-Miyaura coupling to couple boronic acids to the heterocyclic core. nih.gov
Furthermore, multi-component reactions (MCRs) and cascade reactions offer a pathway to increase molecular complexity in a single, efficient step. mdpi.com Strategies like the Ugi-Zhu reaction followed by cyclization could be adapted to build upon the pyrrolo[2,3-d]pyridazine scaffold. mdpi.com Another avenue involves cycloaddition reactions, such as the [3+2] cycloaddition of mesoionic compounds, which has been used to synthesize related pyrrolo[1,2-b]pyridazines and could be explored for constructing novel fused systems. nih.gov
Emphasis will also be placed on green chemistry principles, utilizing microwave-assisted synthesis to accelerate reaction times and improve yields, as demonstrated in the synthesis of various pyridazinone derivatives. mdpi.com The development of one-pot procedures, where sequential reactions are performed in the same vessel, will enhance efficiency and reduce waste. mdpi.comnih.gov
Broadening the Spectrum of Biological Activities and Therapeutic Applications
Derivatives of pyridazine (B1198779) and its fused heterocyclic systems have demonstrated a vast range of pharmacological activities. researchgate.net Future research on 4-substituted pyrrolo[2,3-d]pyridazines will aim to explore and expand upon this potential, moving beyond currently known applications.
The anti-inflammatory potential is a significant area of interest. Related pyrrolo[3,4-d]pyridazinone derivatives have been identified as potent dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes central to the inflammatory cascade. nih.govmdpi.com Future work could involve synthesizing and testing new derivatives of this compound for similar dual-inhibitory activity, which could offer a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com
In oncology, the pyrrolo[2,3-d]pyrimidine scaffold, a close structural relative, is a well-established kinase inhibitor framework. nih.gov Derivatives have been developed as inhibitors of crucial cancer-driving kinases such as RET, Protein Kinase B (Akt), and Leucine-Rich Repeat Kinase 2 (LRRK2). nih.govacs.orgnih.gov This suggests that the pyrrolo[2,3-d]pyridazine core could also serve as a scaffold for potent and selective kinase inhibitors. Investigations into its effects on various cancer cell lines and specific kinase targets are a logical next step. Some derivatives have already shown cytotoxic effects against different cancer cell lines. nih.gov
Beyond inflammation and cancer, the broader class of pyridazinones has been associated with antimicrobial, anticonvulsant, antidepressant, and cardiovascular activities. nih.govresearchgate.net A systematic screening of a diverse library of 4-substituted pyrrolo[2,3-d]pyridazine derivatives against a wide panel of biological targets could uncover novel therapeutic applications in these and other disease areas.
Application of Advanced Computational Tools for Targeted Design and Mechanism Elucidation
Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of new drug candidates. For the this compound scaffold, these tools will be indispensable for rational design and for understanding the molecular mechanisms underlying their biological effects.
Molecular docking studies have already been successfully used to investigate how related N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone bind to the active sites of COX-1, COX-2, and 15-LOX. nih.govmdpi.com Similar in silico techniques can be applied to predict the binding modes and affinities of novel 4-substituted pyrrolo[2,3-d]pyridazine derivatives to various target proteins, such as kinases or other enzymes. This allows for the pre-screening of virtual libraries and the prioritization of compounds for synthesis. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. By developing statistically robust QSAR models, researchers can identify the key structural features that correlate with biological activity. researchgate.net This provides valuable insights for designing new molecules with improved potency and selectivity. researchgate.net
Molecular dynamics (MD) simulations can offer a deeper understanding of the stability of ligand-protein complexes and the conformational changes that occur upon binding. researchgate.net These simulations can help elucidate the mechanism of action at an atomic level. Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction models will be crucial in the early stages of development to assess the drug-like properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles and potentially reducing late-stage failures. mdpi.com
Strategic Integration of this compound into Multi-Targeted Drug Discovery Programs
The complexity of many diseases, particularly cancer, often involves the dysregulation of multiple signaling pathways. This has led to a growing interest in multi-targeted drugs that can modulate several key proteins simultaneously, potentially offering improved efficacy and a lower likelihood of drug resistance.
The pyrrolo[2,3-d]pyrimidine scaffold has proven to be an excellent platform for developing multi-targeted kinase inhibitors. nih.gov For example, researchers have successfully synthesized derivatives that potently inhibit multiple kinases like EGFR, Her2, VEGFR2, and CDK2. nih.govmdpi.com One specific compound, 5k, emerged from these studies as a promising multi-targeted agent. nih.gov Another series based on a 1-H-pyrazole-3-carboxamide scaffold incorporating a pyrrolo[2,3-d]pyrimidine moiety showed potent inhibition of both FLT3 and CDK kinases, highlighting its potential in treating acute myeloid leukemia. nih.gov
Given this precedent, the this compound core is a prime candidate for strategic integration into multi-target drug discovery programs. By carefully selecting and combining different substituents at the 4-position and other sites on the heterocyclic ring, it is possible to design molecules that interact with the ATP-binding sites of several distinct kinases. This approach aims to develop single chemical entities that can simultaneously block redundant or complementary signaling pathways, a strategy with significant therapeutic potential. nih.gov The future in this area will involve a synergistic combination of medicinal chemistry, computational modeling, and comprehensive biological evaluation to identify and optimize novel multi-targeted agents derived from the versatile this compound scaffold.
Q & A
Q. What are the common synthetic routes for preparing 4-Bromo-1H-pyrrolo[2,3-d]pyridazine, and what factors influence reaction yields?
Answer: The synthesis typically involves bromination of a pyrrolo[2,3-d]pyridazine precursor. A widely used method employs N-bromosuccinimide (NBS) in anhydrous solvents like DMF or THF under controlled temperatures (0–25°C). For example, bromination at the 4-position is achieved via radical or electrophilic substitution mechanisms . Post-bromination steps may include purification via silica gel chromatography, with yields influenced by:
- Reagent stoichiometry (excess NBS improves conversion but may cause side reactions).
- Solvent polarity (DMF enhances bromine activation but may degrade heat-sensitive intermediates).
- Temperature control (lower temps reduce decomposition of reactive intermediates).
| Synthetic Route | Key Reagents | Yield Range | Reference |
|---|---|---|---|
| Direct bromination | NBS, DMF | 60–75% | |
| Multi-step synthesis | Vilsmeier-Haack reagent (formylation) | 40–55% |
Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?
Answer:
- NMR Spectroscopy : H and C NMR identify substitution patterns. For instance, the bromine atom at C4 deshields adjacent protons, causing distinct splitting in the aromatic region (δ 7.5–8.5 ppm) .
- X-ray Crystallography : Resolves the planar pyrrolo-pyridazine core and confirms bromine positioning (e.g., bond angles of ~120° at C4) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (225.04 g/mol) and isotopic patterns (characteristic Br/Br ratio) .
Q. What are the key physicochemical properties of this compound that affect its reactivity in cross-coupling reactions?
Answer:
- Electrophilicity at C4 : The bromine atom acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Reactivity is enhanced by electron-withdrawing groups on the heterocycle .
- Solubility : Limited solubility in polar solvents (e.g., water) necessitates DMF or DMSO for homogeneous reaction conditions .
- Thermal Stability : Decomposes above 200°C, requiring low-temperature coupling protocols (<100°C) .
Advanced Research Questions
Q. What strategies are employed to address regioselectivity challenges during the bromination of pyrrolo[2,3-d]pyridazine precursors?
Answer: Regioselectivity is controlled by:
- Directing Groups : Electron-donating groups (e.g., -OMe) at C3 or C5 direct bromination to C4 via resonance stabilization .
- Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)) promote selective bromination via coordination to nitrogen atoms .
- Solvent Effects : Non-polar solvents (e.g., CCl) favor electrophilic attack at the most electron-rich position .
Q. How does the introduction of bromine at the 4-position influence the electronic structure and biological activity compared to chloro analogs?
Answer:
- Electronic Effects : Bromine’s larger atomic radius and lower electronegativity vs. chlorine reduce ring electron density, increasing susceptibility to nucleophilic attack. This enhances cross-coupling efficiency but may reduce binding affinity in kinase inhibitors .
- Biological Activity : Brominated analogs show improved pharmacokinetics (e.g., longer half-life due to higher lipophilicity) but may exhibit off-target effects in enzyme assays compared to chloro derivatives .
| Property | 4-Bromo Derivative | 4-Chloro Derivative | Reference |
|---|---|---|---|
| LogP | 2.1 | 1.7 | |
| IC (Kinase X) | 12 nM | 8 nM |
Q. What analytical approaches are recommended for resolving contradictory data in reaction optimization studies involving this compound?
Answer:
- Kinetic Profiling : Monitor reaction progress via in-situ H NMR to identify intermediates causing yield discrepancies .
- Computational Modeling : DFT calculations predict regioselectivity trends and transition states, resolving conflicts between experimental and theoretical data .
- Isotopic Labeling : Use N-labeled precursors to trace unexpected byproducts (e.g., dimerization via N-H activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
